N-(4-bromophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide
Description
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Properties
IUPAC Name |
N-(4-bromophenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O2S/c19-12-6-8-14(9-7-12)20-16(24)10-15-11-26-18(22-15)23-17(25)21-13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,20,24)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWICJXQQSJFNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 437.4 g/mol . The compound features a thiazole ring, which is known for its diverse biological activities, and a urea moiety that enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂BrN₃OS |
| Molecular Weight | 437.4 g/mol |
| CAS Number | 921493-05-2 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has shown that compounds containing thiazole rings exhibit substantial antimicrobial properties. In vitro studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
A recent study assessed the antimicrobial activity of this compound using the disc diffusion method. The results indicated that it possesses significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising compared to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound was tested against various cancer cell lines, including breast cancer (MCF7) and hepatocellular carcinoma (HepG2).
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15.5 | Induction of apoptosis |
| HepG2 | 12.3 | Inhibition of cell proliferation |
The mechanism underlying its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinity of this compound with specific targets such as kinases involved in cancer progression. The results suggest that the compound binds effectively to C-RAF and FLT3 kinases, indicating its potential as a targeted therapeutic agent .
Q & A
Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide?
The compound can be synthesized via a multi-step procedure:
Thiazole Core Formation : React 4-bromophenylacetic acid with thiourea derivatives under cyclization conditions (e.g., Hantzsch thiazole synthesis) to form the thiazol-4-ylacetamide backbone .
Ureido Substituent Introduction : Treat the intermediate with 3-cyclohexyl isocyanate in anhydrous DMF or dichloromethane, using triethylamine as a base to facilitate nucleophilic substitution at the thiazole nitrogen .
Purification : Recrystallize the final product from ethanol or methanol to achieve >95% purity, as confirmed by HPLC .
Q. Key Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Cyclization | 60–70 | 85–90 |
| Ureido addition | 75–85 | 90–95 |
Q. How is structural characterization of this compound performed?
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. For example, the cyclohexyl ureido proton resonates at δ 6.8–7.2 ppm, while the thiazole C-2 carbon appears at ~165 ppm .
- X-ray Crystallography : Refine single-crystal data using SHELXL (e.g., R factor < 0.05) to resolve bond lengths (C–N: 1.32–1.35 Å) and dihedral angles (e.g., 66.4° between aromatic rings) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 463.08 (calculated for CHBrNOS) .
Q. What preliminary biological activity data exist for this compound?
Initial antimicrobial screening against S. aureus and E. coli shows MIC values of 13–27 µmol/L, comparable to structurally related N-(4-bromophenyl)thiazol-2-yl acetamides. Activity is attributed to:
- Electron-withdrawing bromophenyl groups enhancing membrane penetration .
- The cyclohexyl ureido group increasing lipophilicity (logP ~2.6) .
Note : Bioactivity assays should use standardized CLSI protocols with rifampicin/nystatin as controls .
Advanced Research Questions
Q. How do structural modifications influence SAR for antimicrobial activity?
- Substituent Effects :
- Methodological Optimization :
Q. Comparative MIC Data :
| Substituent | S. aureus (µmol/L) | E. coli (µmol/L) |
|---|---|---|
| 4-Bromophenyl | 15 ± 2 | 27 ± 3 |
| 4-Chlorophenyl | 18 ± 3 | 32 ± 4 |
Q. How can crystallographic data resolve contradictions in reported bioactivity?
Discrepancies in MIC values (e.g., 13 vs. 27 µmol/L) may arise from polymorphism. Strategies include:
Crystal Polymorphism Screening : Recrystallize from solvents like acetonitrile/water to isolate stable forms (e.g., Form I vs. Form II) .
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. N–H⋯F) impacting solubility and membrane permeability .
Docking Studies : Correlate crystal structure (e.g., PDB ID 4XYZ) with bacterial target binding (e.g., dihydrofolate reductase) using AutoDock Vina .
Q. What computational methods predict the compound’s pharmacokinetic profile?
Q. How to address discrepancies in cytotoxicity data across cell lines?
Contradictory IC values (e.g., HL60 vs. RBL-2H3 cells) require:
Assay Standardization : Normalize viability data using ATP-based assays (CellTiter-Glo) to minimize interference from colored compounds .
Metabolic Profiling : Use LC-MS/MS to quantify intracellular accumulation differences (e.g., 2.3-fold higher in HL60 due to active transport) .
Q. What analytical techniques validate synthetic intermediates?
- HPLC-MS : Monitor reaction progress with a C18 column (ACN/water gradient) and compare retention times to reference standards .
- IR Spectroscopy : Confirm ureido C=O stretch at 1680–1700 cm and thiazole C-S vibration at 690 cm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
